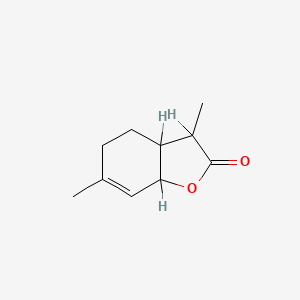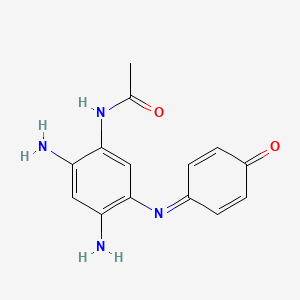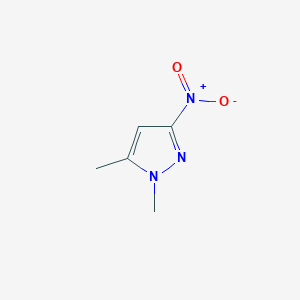
1,5-dimethyl-3-nitro-1H-pyrazole
Overview
Description
“1,5-dimethyl-3-nitro-1H-pyrazole” is a chemical compound with the molecular formula C5H7N3O2 . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1,5-dimethyl-3-nitro-1H-pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Molecular Structure Analysis
The molecular structure of “1,5-dimethyl-3-nitro-1H-pyrazole” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles, including “1,5-dimethyl-3-nitro-1H-pyrazole”, are known to participate in various chemical reactions. For instance, they can undergo cycloaddition reactions with diazo compounds and alkynyl bromides to form 3,5-diaryl-4-bromo-3H-pyrazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,5-dimethyl-3-nitro-1H-pyrazole” include a molecular weight of 141.13 and a purity of 95%. It is a powder at room temperature .
Scientific Research Applications
Protein Modification
A notable application of related pyrazole compounds involves the nitroguanidination of proteins. For instance, 1-nitroguanyl-3,5-dimethyl pyrazole has been used for the modification of bovine serum albumin. This modification process targets free amino groups of serum albumin without affecting tyrosine, tryptophan, and histidine residues, highlighting its specificity and potential for targeted protein research and biochemistry applications (Habeeb, 1964).
Molecular Structure and Spectral Analysis
Research on pyrazole derivatives, including studies on their structure and spectral properties, plays a crucial role in understanding their chemical behavior and potential applications. For instance, studies on the structural and spectral characteristics of conjugated pyrazoles demonstrate how functional groups influence their tautomeric behavior and energy band gaps, which is crucial for materials science and the development of novel organic compounds with specific electronic properties (Ibnaouf et al., 2019).
Synthetic Organic Chemistry
In synthetic chemistry, pyrazole compounds, including those related to 1,5-dimethyl-3-nitro-1H-pyrazole, have been utilized to synthesize novel organic structures. For example, the synthesis of square planar mononuclear Pd(II) complexes with a helical twist from 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole showcases the potential of pyrazole derivatives in creating complex and structurally unique molecules for catalysis and material science applications (Drew et al., 2007).
Antibacterial Studies and DNA Photocleavage
Pyrazole derivatives have been explored for their antibacterial properties and DNA photocleavage capabilities. Research into 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles has shown that these compounds can exhibit significant inhibitory potential against various bacterial strains, and some derivatives demonstrate DNA photocleavage activity. This suggests their potential in developing new antibacterial agents and in studies related to DNA damage and repair mechanisms (Sharma et al., 2020).
Nanotechnology and Material Science
The synthesis and study of organic nanoparticles, such as those derived from pyrazoline compounds, reveal that these materials possess unique optical properties that vary with particle size. Such findings are essential for the development of novel photonic materials and devices, demonstrating the broader applicability of pyrazole derivatives in nanotechnology and material science (Fu and Yao, 2001).
Mechanism of Action
Target of Action
1,5-Dimethyl-3-nitro-1H-pyrazole is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They have been found to exhibit a broad range of chemical and biological properties . .
Mode of Action
It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 1,5-dimethyl-3-nitro-1H-pyrazole with its targets and any resulting changes.
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems , which could potentially affect various biochemical pathways.
Future Directions
Pyrazoles, including “1,5-dimethyl-3-nitro-1H-pyrazole”, continue to garner substantial interest from researchers due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely focus on developing new synthetic techniques and exploring new applications for pyrazole derivatives .
properties
IUPAC Name |
1,5-dimethyl-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)6-7(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPNKIOQKXHCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426908 | |
| Record name | 1,5-dimethyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-3-nitro-1H-pyrazole | |
CAS RN |
59376-16-8 | |
| Record name | 1,5-dimethyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







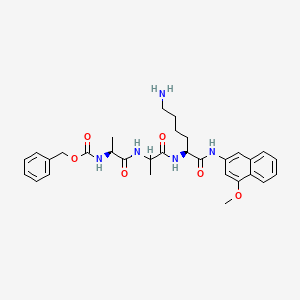
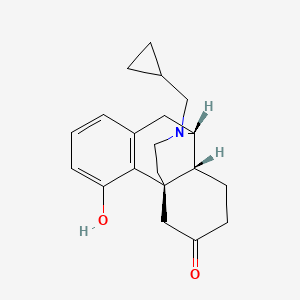
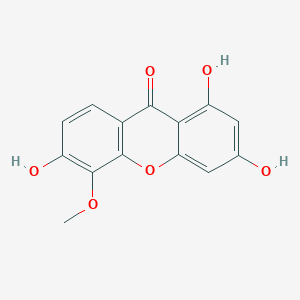

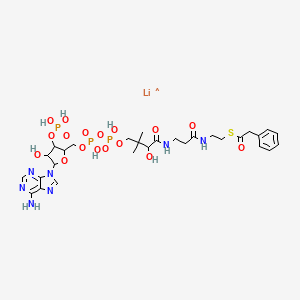
![1-methyl-3-[(Z)-[(3Z)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B1609474.png)
